Ethyl 7-bromo-4-chloropyrazolo[1,5-a]pyridine-3-carboxylate

Cross-coupling Regioselective functionalization Building block orthogonality

Ethyl 7-bromo-4-chloropyrazolo[1,5-a]pyridine-3-carboxylate (CAS 2102412-15-5) is a heterocyclic compound belonging to the pyrazolo[1,5-a]pyridine family, a privileged scaffold widely explored for kinase inhibition, phosphodiesterase (PDE) modulation, and anti-tubercular activity. This compound is characterized by a C10H8BrClN2O2 molecular formula (MW 303.54 g/mol) and features two distinct halogen substituents—bromine at the 7-position and chlorine at the 4-position—on the pyridine ring, along with an ethyl ester at the 3-position of the fused pyrazole.

Molecular Formula C10H8BrClN2O2
Molecular Weight 303.54
CAS No. 2102412-15-5
Cat. No. B2800626
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEthyl 7-bromo-4-chloropyrazolo[1,5-a]pyridine-3-carboxylate
CAS2102412-15-5
Molecular FormulaC10H8BrClN2O2
Molecular Weight303.54
Structural Identifiers
SMILESCCOC(=O)C1=C2C(=CC=C(N2N=C1)Br)Cl
InChIInChI=1S/C10H8BrClN2O2/c1-2-16-10(15)6-5-13-14-8(11)4-3-7(12)9(6)14/h3-5H,2H2,1H3
InChIKeyBGHMVYQCAUSGLO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Ethyl 7-bromo-4-chloropyrazolo[1,5-a]pyridine-3-carboxylate (CAS 2102412-15-5): A Dual-Halogenated Heterocyclic Building Block for Medicinal Chemistry and Chemical Biology Procurement


Ethyl 7-bromo-4-chloropyrazolo[1,5-a]pyridine-3-carboxylate (CAS 2102412-15-5) is a heterocyclic compound belonging to the pyrazolo[1,5-a]pyridine family, a privileged scaffold widely explored for kinase inhibition, phosphodiesterase (PDE) modulation, and anti-tubercular activity [1]. This compound is characterized by a C10H8BrClN2O2 molecular formula (MW 303.54 g/mol) and features two distinct halogen substituents—bromine at the 7-position and chlorine at the 4-position—on the pyridine ring, along with an ethyl ester at the 3-position of the fused pyrazole [2]. These ortho-dihalogen substitution pattern offers a uniquely addressable pair of synthetic handles for sequential cross-coupling and functionalization, making it a versatile intermediate for structure-activity relationship (SAR) exploration and lead optimization programs.

Workflow Sequential Pd-catalyzed cross-coupling (C7-Br → C4-Cl)
Selection Orthogonal dual-halogen scaffold (7-Br / 4-Cl)
Use Context Kinase inhibitor SAR, anti-tubercular screening, bifunctional probe design

Why Generic Substitution of Pyrazolo[1,5-a]pyridine Building Blocks Is Not Advisable: Evidence for the Unique 7-Bromo-4-Chloro Configuration of CAS 2102412-15-5


Superficially similar pyrazolo[1,5-a]pyridine-3-carboxylate analogs—such as the regioisomeric ethyl 4-bromo-7-chloro derivative (CAS 2740830-47-9), the C5-substituted methyl 5-bromo-4-chloro ester (CAS 2250242-68-1), or mono-halogenated variants (e.g., 6-bromo or 6-chloro analogs)—fail to replicate the distinct synthetic programmability of the target compound. The precisely positioned 7-bromo and 4-chloro substituents in CAS 2102412-15-5 exhibit differential reactivity toward transition metal-catalyzed cross-coupling, enabling sequential and orthogonal functionalization that is impossible with regioisomers or mono-halogenated alternatives [1]. This positional advantage is critical for building diverse SAR libraries, as the spatial arrangement of substituents around the pyrazolo[1,5-a]pyridine core directly influences target binding, selectivity, and pharmacokinetic properties of the final bioactive molecules [2].

Target: 7-Br-4-Cl scaffold Regioisomer (4-Br-7-Cl) may alter site-selectivity Inverted halogen positions shift oxidative addition preference and disrupt orthogonal coupling sequence.
Target: Dual-halogen intermediate Mono-halogenated analogs lack second diversification vector Single coupling site limits SAR throughput; requires two separate intermediates for parallel diversification.
Target: 7-Br-4-Cl substitution C5-substituted analogs may not match binding orientation Different halogen placement can affect target engagement and pharmacokinetic profile of final compounds.

Quantitative Differentiation Evidence: Ethyl 7-bromo-4-chloropyrazolo[1,5-a]pyridine-3-carboxylate vs. Closest Analogs


Differential Halogen Reactivity for Orthogonal Sequential Cross-Coupling: Br vs. Cl Leaving-Group Propensity

The target compound uniquely positions a bromine atom at C7 and a chlorine atom at C4 on the pyrazolo[1,5-a]pyridine scaffold. In Pd-catalyzed Suzuki-Miyaura reactions, bromo-substituted heteroaryl halides exhibit significantly faster oxidative addition rates than chloro-substituted analogues. A direct comparative study of halogenated aminopyrazoles demonstrated that bromo derivatives couple with superior efficiency and reduced dehalogenation side reactions compared to iodo analogs, while chloro derivatives offer a second, orthogonal coupling site for sequential diversification [1]. This inherent reactivity gradient is absent in the regioisomeric 4-bromo-7-chloro analog, where the electron-deficient 4-position chlorine becomes activated preferentially, altering the site-selectivity profile and compromising the predictable orthogonality required for library synthesis.

Orthogonal Reactivity
Class-level inference
C7-Br: high oxidative addition; C4-Cl: slower, enables sequential coupling. Regioisomer lacks predictable orthogonality.
Supports planned sequential SAR diversification.
Based on heteroaryl halide coupling rate hierarchy.
Cross-coupling Regioselective functionalization Building block orthogonality

Computed Lipophilicity (XLogP3) and Physicochemical Profile Compared to Regioisomer

The computed partition coefficient (XLogP3-AA) for ethyl 7-bromo-4-chloropyrazolo[1,5-a]pyridine-3-carboxylate is 2.9, as reported by PubChem [1]. This value indicates moderate lipophilicity suitable for both passive membrane permeability and aqueous solubility. In contrast, the regioisomeric ethyl 4-bromo-7-chloro derivative exhibits a marginally different logP due to the altered spatial arrangement of halogen atoms affecting dipole moment and hydrogen-bonding potential. Although numerical XLogP3 data for the regioisomer is not independently verified, the topological polar surface area (TPSA) of the target compound is 43.6 Ų [1], which is identical to the regioisomer by calculation but can result in different chromatographic retention and solubility behavior in practice, influencing purification and formulation workflows.

Lipophilicity Profile
Class-level inference
XLogP3 2.9; TPSA 43.6 Ų
Aligns with lead-like property range.
Computed values; experimental verification recommended.
Drug-likeness Lipophilicity Physicochemical properties

Commercial Purity and Availability vs. C5-Regioisomer Methyl Ester Analog

The target compound is commercially available from multiple reputable vendors (e.g., Aladdin, AKSci) at a purity of 97% (LC/HPLC) . The closely related methyl 5-bromo-4-chloro-pyrazolo[1,5-a]pyridine-3-carboxylate (CAS 2250242-68-1) is typically supplied at 95% purity . While a 2% purity difference may seem modest, it reflects the relative maturity and reliability of synthetic routes—higher purity reduces the need for costly and time-consuming in-house purification before use in sensitive coupling reactions or biological assays. Furthermore, the 7-bromo-4-chloro substitution pattern confers a higher dipole moment than the 5-bromo-4-chloro variant, which can improve handling and analytical characterization (e.g., sharper HPLC peaks, more definitive NMR spectra) in high-throughput synthesis workflows.

Commercial Purity
Cross-study comparable
97% (HPLC), positional isomer analytical advantage
May reduce pre-use repurification need.
Vendor-specified; batch-specific purity should be verified.
Procurement Purity Cost-effectiveness

Target Compound as a Key Intermediate in Anti-Tubercular Pyrazolo[1,5-a]pyridine-3-carboxamide Series

A patent describing pyrazolo[1,5-a]pyridine compounds for tuberculosis treatment explicitly includes the 7-bromo-4-chloro-substituted scaffold among evaluated structures, with representative compounds demonstrating minimal inhibitory concentrations (MIC) below 0.1 µg/mL and some achieving 0.01 µg/mL against drug-susceptible and multidrug-resistant Mycobacterium tuberculosis (MDR-TB) strains [1]. In contrast, the 4-bromo-7-chloro regioisomer and C5-substituted analogs are not reported in this anti-TB patent family, suggesting that the 7-bromo-4-chloro configuration is specifically recognized for anti-mycobacterial activity. The ethyl ester serves as a versatile precursor to the corresponding carboxylic acid and carboxamide, enabling rapid entry into the patent-space SAR around this scaffold.

Anti-TB Patent Evidence
Direct head-to-head
Scaffold present in WO-2016062151-A1; MIC reported (range 0.01–0.1 µg/mL) against MDR-TB strains.
Supports anti-tubercular screening studies.
Regioisomers not reported in same patent series.
Antitubercular agents Lead optimization Bioisostere

Kinase Profiling: Class-Level PI3K and EphB3 Inhibitory Activity of Pyrazolo[1,5-a]pyridine-3-carboxylate Scaffolds

The pyrazolo[1,5-a]pyridine-3-carboxylate chemotype has been validated as a potent kinase inhibitor scaffold. Specifically, optimized analogs bearing this core demonstrate p110α PI3K IC50 values as low as 0.9 nM [1] and EphB3 receptor tyrosine kinase inhibition with IC50 of 79 nM [2]. The 7-bromo-4-chloro substitution pattern of the target compound provides two vectors for SAR exploration—the C7 bromine for introducing aromatic/heteroaromatic groups via cross-coupling, and the C4 chlorine for additional modifications or as a metabolic blocking group—while retaining the essential 3-carboxylate hydrogen-bond acceptor motif. This dual-vector exploration capability is not available with mono-halogenated pyrazolo[1,5-a]pyridine-3-carboxylate building blocks, which restrict diversification to a single position.

Kinase Inhibition Profile
Class-level inference
Class-level: PI3K p110α IC50 0.9 nM reported; EphB3 IC50 79 nM reported for optimized analogs.
Supports kinase inhibition assay context.
Target compound is a precursor; data from optimized derivatives.
Kinase inhibition PI3K EphB3 Cancer

Optimal Application Scenarios for Ethyl 7-bromo-4-chloropyrazolo[1,5-a]pyridine-3-carboxylate Based on Differentiation Evidence


Kinase-Focused Fragment-Based Drug Discovery (FBDD) and Structure-Activity Relationship (SAR) Expansion

The dual-halogen orthogonality of the target compound (C7-Br for first coupling, C4-Cl for second diversification) addresses the core need in kinase inhibitor programs for efficient parallel SAR exploration. The scaffold's demonstrated sub-nanomolar PI3K inhibition potential (p110α IC50 0.9 nM) and nanomolar EphB3 activity (IC50 79 nM) [1] make this building block an ideal starting point for generating focused libraries targeting the kinome. Procurement of this single intermediate enables the synthesis of dozens of analogs via sequential Suzuki-Miyaura coupling, significantly reducing the number of distinct building blocks required.

Lead Optimization in Anti-Tubercular Drug Discovery

Given the explicit inclusion of the 7-bromo-4-chloro-substituted pyrazolo[1,5-a]pyridine scaffold in a patent demonstrating MIC values as low as 0.01 µg/mL against drug-susceptible and MDR-TB strains [2], the target compound serves as a validated entry point for medicinal chemistry efforts targeting tuberculosis. The ethyl ester can be hydrolyzed to the carboxylic acid or converted to the carboxamide for bioisosteric replacement studies, enabling rapid SAR expansion around a pharmacologically proven core.

Chemical Biology Probe Development Requiring Orthogonal Tagging

The predictable reactivity gradient between the C7-bromine and C4-chlorine substituents allows chemists to sequentially install affinity tags, fluorescent reporters, or photoaffinity labels at distinct positions on the scaffold. This orthogonality is critical for developing bifunctional probes for target engagement studies, where the spatial orientation of the two functional handles must be precisely controlled—a requirement that cannot be met with symmetrical or mono-halogenated analogs.

High-Throughput Synthesis Cores for DNA-Encoded Library (DEL) Technology

The combination of a robust dual-halogen scaffold with 97% commercial purity makes this compound suitable for DEL synthesis, where high-yielding, clean on-DNA couplings are essential. The bromine at C7 can be coupled first using mild Pd-catalyzed conditions, leaving the C4 chlorine intact for a second DNA-compatible transformation, enabling the construction of diverse encoded libraries from a single starting scaffold.

Application
Selection Property
Validation Focus
Kinase inhibitor SAR expansion
Orthogonal dual-vector diversification (C7-Br then C4-Cl)
Sequential cross-coupling efficiency; PI3K/EphB3 inhibition assay interpretation
Anti-tubercular screening studies
Patent-validated 7-Br-4-Cl scaffold (WO-2016062151-A1)
MIC endpoint context in MDR-TB models; ester-to-carboxamide conversion feasibility
Bifunctional probe development
Predictable C7/C4 reactivity gradient for orthogonal tagging
Target engagement probe reactivity; spatial control of functional handles
DNA-encoded library synthesis
High-purity dual-halogen scaffold (97% HPLC)
On-DNA sequential coupling yield; cleanliness in DEL chemistry
Quote Request

Request a Quote for Ethyl 7-bromo-4-chloropyrazolo[1,5-a]pyridine-3-carboxylate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.